4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide
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Overview
Description
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H16N2O4S2. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of bacterial growth and the inhibition of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-Aminobenzenesulfonamide
- N-(2-Aminoethyl)benzenesulfonamide
Uniqueness
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to target enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity.
Properties
CAS No. |
345970-48-1 |
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Molecular Formula |
C14H17N3O4S2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[2-[(4-aminophenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10,15H2,(H2,16,18,19) |
InChI Key |
WODATDPNMUWSHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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